
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole (PPOD) is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. PPOD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. Its unique structure and diverse biological activities make it an attractive target for drug discovery and development. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to exhibit antitumor, antifungal, and antibacterial activities, as well as inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of functional materials.
作用机制
The mechanism of action of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation.
Biochemical and Physiological Effects
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects, depending on the target molecule or system. For example, 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce inflammation in animal models of disease. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has several advantages for use in lab experiments, including its diverse biological activities, easy synthesis, and low toxicity. However, its limitations include its relatively low solubility in water and its potential for non-specific binding to proteins and other biomolecules. These limitations can be overcome by using appropriate solvents and experimental conditions.
未来方向
There are several future directions for 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole research, including the development of more efficient synthesis methods, the identification of new biological targets and applications, and the optimization of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole derivatives for specific applications. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole derivatives with improved solubility and specificity could be developed for use as therapeutic agents or diagnostic tools. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole-based materials with novel optical, electronic, or magnetic properties could also be developed for use in nanotechnology and other fields. Overall, 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole is a promising compound with diverse applications in scientific research.
合成方法
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole can be synthesized using a variety of methods, including the reaction of propargyl alcohol with phenyl isocyanate followed by cyclization with nitrous acid, and the reaction of phenylacetic acid with propargyl alcohol followed by cyclization with phosphorus oxychloride. The yield of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole varies depending on the method used, but it can be optimized by using appropriate reaction conditions.
属性
IUPAC Name |
2-phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-2-8-14-11-13-12-10(15-11)9-6-4-3-5-7-9/h1,3-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANNZIHJBMURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)
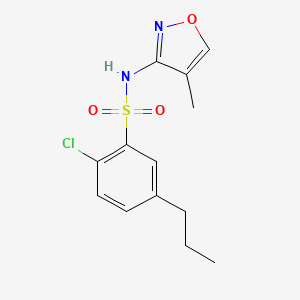
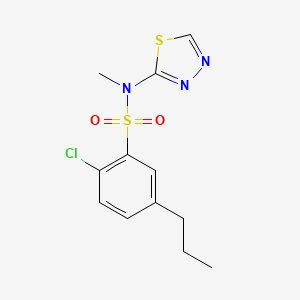
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
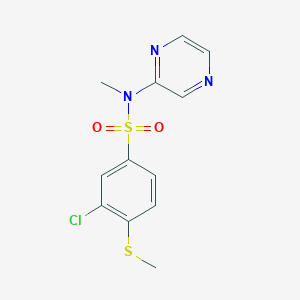
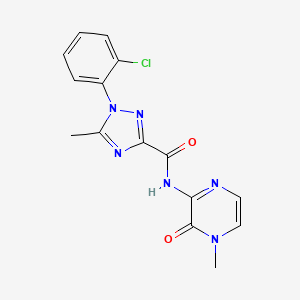
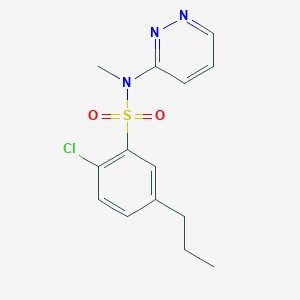
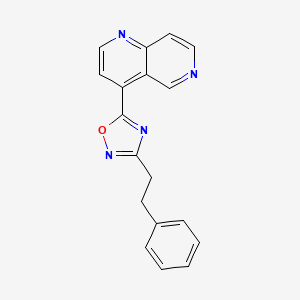
![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)
![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)